2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-5-14-17-15(13(9-20)16(21)19(14)6-10)18-7-11(2)22-12(3)8-18/h4-6,9,11-12H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYJQVRYIMLXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a Mannich reaction, where 2,6-dimethylmorpholine is reacted with formaldehyde and the pyrido[1,2-a]pyrimidine intermediate.
Functionalization with Aldehyde Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various electrophiles.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Condensation: Primary amines, hydrazines
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: N-substituted morpholine derivatives
Condensation: Imines, hydrazones
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent . The pyrido[1,2-a]pyrimidine scaffold is known for its biological activity, and derivatives of this structure have been linked to various therapeutic effects. Studies indicate that compounds with this core can interact with specific molecular targets involved in disease pathways, potentially leading to new drug development .
Synthesis of Complex Molecules
In chemical synthesis, 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde serves as a building block for creating more complex organic compounds. Its unique structure allows for the formation of various derivatives through substitution reactions, oxidation, and reduction processes .
Material Science
The compound's properties make it suitable for applications in materials science , particularly in developing advanced materials with specific functionalities. Its structural characteristics allow it to be utilized in creating fluorescent materials or sensors due to the inherent fluorescence of some pyrido[1,2-a]pyrimidine derivatives .
Case Study 1: Anticancer Activity
Research has shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activity against various cancer cell lines. For instance, studies reported that certain modifications to the core structure enhanced the compound's efficacy against breast cancer cells by inducing apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of similar compounds derived from pyrido[1,2-a]pyrimidine structures. The results indicated that these compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .
Case Study 3: Synthesis Techniques
A recent study explored environmentally friendly synthesis methods for pyrido[1,2-a]pyrimidine derivatives using water as a solvent. This approach not only improved yields but also aligned with green chemistry principles by reducing hazardous waste during the synthesis process .
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
A. Morpholine-Containing Analogues
- The morpholine ring in the target compound and the patent-derived pyrrolo-pyridazine derivatives enhances solubility and target engagement through hydrogen bonding. However, the 2,6-dimethyl substitution in the target compound may reduce metabolic instability compared to unsubstituted morpholine analogues.
- In contrast, 2-(biphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde () replaces the morpholine with a biphenyl group, shifting activity toward liver enzyme normalization in tumor models .
B. Aldehyde vs. Carboxylic Acid Derivatives
C. Methyl Substitutions
- The 7-methyl group on the pyrido-pyrimidine core likely enhances metabolic stability compared to unmethylated analogues like the intermediates in . Methyl groups on the morpholine ring (2,6-positions) may further reduce rotational freedom, optimizing binding pocket interactions .
Research Findings and Contradictions
- Synthetic Feasibility : The target compound’s aldehyde group simplifies derivatization compared to carboxylic acid derivatives, which require protection/deprotection steps () .
Biological Activity
The compound 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a derivative of pyrido[1,2-a]pyrimidine, a class of fused heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound includes a pyrido[1,2-a]pyrimidine core with a morpholine substituent and an aldehyde group. This unique structure contributes to its biological activity. The following table summarizes the key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 233.28 g/mol |
| Structural Class | Pyrido[1,2-a]pyrimidine derivative |
| Functional Groups | Aldehyde, Morpholine |
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit significant antitumor properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells by activating the caspase pathway, which is crucial for programmed cell death .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, the compound shows promise as an anti-inflammatory agent. It has been observed to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Inducing apoptosis via caspase activation pathways.
- Membrane Disruption : Interfering with bacterial cell membranes.
- Cytokine Modulation : Inhibiting the production of inflammatory cytokines.
Case Study 1: Antitumor Activity
In a recent study published in Cancer Research, researchers evaluated the efficacy of this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM across different lines .
Case Study 2: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacteria, indicating strong antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what challenges arise during the morpholino substitution step?
- Methodology : The compound can be synthesized via nucleophilic substitution of a chloro precursor (e.g., 2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with 2,6-dimethylmorpholine. A typical procedure involves reacting the chloro precursor with excess morpholine derivative in methanol or DMF under reflux, using triethylamine as a base to deprotonate intermediates . Challenges include steric hindrance from the 2,6-dimethyl groups on morpholine, which may reduce substitution efficiency. Monitoring reaction progress via TLC or HPLC is critical to optimize reaction time and temperature.
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology : Use a combination of H/C NMR to identify key protons (e.g., aldehyde at δ ~10 ppm, morpholine methyl groups at δ ~1.3–1.5 ppm) and carbons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies the aldehyde carbonyl stretch (~1700 cm). X-ray crystallography (as demonstrated for related pyrido-pyrimidine derivatives in CCDC datasets) resolves tautomeric ambiguities in the pyrimidinone ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow hazard codes H300 (fatal if swallowed) and H315 (skin irritation) as outlined in safety guidelines for structurally similar aldehydes. Use PPE (gloves, goggles), work in a fume hood, and store in dry, cool conditions to prevent degradation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per local regulations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the morpholino substitution step?
- Methodology : Conduct a Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. methanol), base strength (triethylamine vs. DBU), and temperature (25–80°C). Kinetic studies (e.g., in situ F NMR if using fluorinated analogs) can identify rate-limiting steps. Computational modeling (DFT) predicts steric and electronic effects of the 2,6-dimethylmorpholine group on transition states .
Q. How should contradictory data between theoretical and experimental H NMR spectra be resolved?
- Methodology : Discrepancies often arise from solvent-dependent tautomerism (e.g., keto-enol equilibria in the pyrido-pyrimidine core). Perform NMR in deuterated DMSO to stabilize tautomers, and compare with DFT-calculated chemical shifts (using software like Gaussian or ORCA). Variable-temperature NMR can further elucidate dynamic equilibria .
Q. What strategies evaluate the compound’s stability under physiological conditions for biological studies?
- Methodology : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC-UV/MS. Identify degradation products (e.g., oxidation of aldehyde to carboxylic acid) and adjust formulation (e.g., lyophilization with cyclodextrins) to enhance shelf life. Compare with structurally stable analogs (e.g., methyl ester derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
